molecular formula C22H28N2O4S B2826216 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 942003-14-7

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2826216
M. Wt: 416.54
InChI Key: CKOHIXXCRJRLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Studies and Fluorescent Properties

The compound and its analogues have been studied in the context of spectroscopic properties. For instance, Kimber et al. (2003) explored the synthesis of similar compounds and their spectroscopic characteristics. They found that these compounds show a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, highlighting their potential as specific fluorophores for Zn(II) and their utility in spectroscopic applications (Kimber et al., 2003).

Inhibition of Protein Kinases

Another significant application is in the inhibition of various protein kinases. Chijiwa et al. (1990) discovered that a similar isoquinolinesulfonamide compound acts as a potent inhibitor of cyclic AMP-dependent protein kinase. This compound exhibited weak inhibitory action against other kinases, suggesting its specificity and potential use in the study of signal transduction pathways (Chijiwa et al., 1990).

Interaction with Carbonic Anhydrases

Mader et al. (2011) researched the interaction between human carbonic anhydrases and similar isoquinoline derivatives. They demonstrated that these compounds inhibit human carbonic anhydrases and are selective toward certain isozymes, which is crucial for therapeutic applications in cancer and neurological disorders (Mader et al., 2011).

Antimicrobial and Cytotoxic Activities

Several studies have examined the antimicrobial and cytotoxic properties of isoquinoline derivatives. For example, Zhang et al. (2012) isolated novel isoquinoline alkaloids from Litsea cubeba, which showed antimicrobial activity against bacteria and fungi, and significant cytotoxicity against tumor cell lines (Zhang et al., 2012).

Synthetic and Medicinal Chemistry Applications

In synthetic chemistry, isoquinoline derivatives are used as intermediates in the synthesis of various pharmacologically active compounds. The synthesis of these compounds involves intricate reactions and can lead to products with potential as diuretic and antihypertensive agents, as investigated by Rahman et al. (2014) (Rahman et al., 2014).

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-14(2)13-24-19-8-7-18(12-17(19)6-9-22(24)25)23-29(26,27)21-11-16(4)15(3)10-20(21)28-5/h7-8,10-12,14,23H,6,9,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOHIXXCRJRLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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